![molecular formula C10H13BFNO2 B1455254 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine CAS No. 1287752-87-7](/img/structure/B1455254.png)
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
Overview
Description
The compound “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” is a boronic acid derivative, which are commonly used in organic synthesis, particularly in Suzuki coupling reactions . Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” would likely involve a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a boron atom, which is itself part of a borinan ring system .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” would depend on its specific molecular structure. Boronic acids are typically solid at room temperature and are generally stable under normal conditions .Scientific Research Applications
Chemical Synthesis and Modification
"3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine" is involved in the synthesis and modification of various chemical compounds. For instance, it has been implicated in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, which have demonstrated moderate antimicrobial activity in assays. These compounds are synthesized through a two-step process involving the preparation of intermediate monochlorides followed by reaction with various amino acid esters in the presence of triethylamine (Babu et al., 2008).
Material Science and Engineering
In material science, this compound is utilized in the development of novel materials with specific applications. For instance, the synthesis of fluorinated pyridines, including those derived from 3-aminopyridines, has been reported. These compounds are processed by reactions like the Balz-Schiemann reaction, which yield fluorinated pyridines in good yields, and are further converted into other compounds like enoxacin, an antibacterial agent (Matsumoto et al., 1984).
Agricultural Chemistry
In the agricultural sector, there is research indicating the use of compounds related to "3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine" in the formulation of herbicides. For example, 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one compounds, containing fluorine, have shown excellent herbicidal activities against a variety of plants in post-emergence treatments. The type and position of the fluorine-containing group on the benzene ring play a crucial role in determining the herbicidal activity of these compounds (Wang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-4-3-5-13-9(8)12/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUONXXHGWEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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